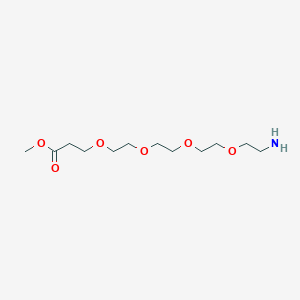

Methyl 1-amino-3,6,9,12-tetraoxapentadecan-15-oate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 1-amino-3,6,9,12-tetraoxapentadecan-15-oate is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. This compound is characterized by its unique structure, which includes multiple ether linkages and an amino group. It is often used in various scientific and industrial applications due to its biocompatibility and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-amino-3,6,9,12-tetraoxapentadecan-15-oate typically involves a multi-step process starting from tetraethylene glycol. The synthetic route includes the following steps :

Esterification: Tetraethylene glycol is esterified to introduce the ester functional group.

Mesylation: The hydroxyl groups are converted to mesylates to make them better leaving groups.

Azide Substitution: The mesylates are then substituted with azide groups.

Reduction: The azide groups are reduced to amines.

Hydrolysis: The ester groups are hydrolyzed to yield the final product.

All reaction conditions are optimized to ensure high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-amino-3,6,9,12-tetraoxapentadecan-15-oate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxides.

Reduction: The ester group can be reduced to alcohols.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like halides and amines are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro compounds, while reduction of the ester group can produce alcohols .

Scientific Research Applications

Methyl 1-amino-3,6,9,12-tetraoxapentadecan-15-oate has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of complex molecules.

Biology: Employed in the modification of biomolecules for enhanced stability and solubility.

Medicine: Utilized in drug delivery systems due to its biocompatibility and ability to form stable conjugates with therapeutic agents.

Industry: Applied in the production of polymers and surfactants

Mechanism of Action

The mechanism of action of methyl 1-amino-3,6,9,12-tetraoxapentadecan-15-oate involves its interaction with various molecular targets. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, while the ether linkages provide flexibility and solubility. These interactions facilitate the compound’s incorporation into drug delivery systems and its ability to modify biomolecules .

Comparison with Similar Compounds

Similar Compounds

- 1-amino-3,6,9,12-tetraoxapentadecan-15-oic acid

- tert-Butyl 1-amino-3,6,9,12-tetraoxapentadecan-15-oate

Uniqueness

Methyl 1-amino-3,6,9,12-tetraoxapentadecan-15-oate is unique due to its specific ester functional group, which provides distinct reactivity and solubility properties compared to its analogs. This uniqueness makes it particularly useful in applications requiring precise control over molecular interactions and stability .

Biological Activity

Methyl 1-amino-3,6,9,12-tetraoxapentadecan-15-oate is a synthetic compound notable for its unique structural properties, which include a long-chain structure with multiple ether linkages and an amino group. This compound, with the molecular formula C12H25NO6 and a molecular weight of approximately 279.33 g/mol, is primarily utilized in various chemical and biological applications. Its potential biological activities make it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound's structure is characterized by:

- Long-chain configuration : This enhances its solubility in organic solvents.

- Presence of an amino group : This functional group allows for various chemical reactions and interactions with biological targets.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Initial studies suggest that this compound may possess antimicrobial effects, making it a candidate for further exploration in developing antimicrobial agents.

- Drug Delivery Systems : The compound can be utilized as a building block in the synthesis of drug delivery systems due to its ability to modify biomolecules effectively.

- Biocompatibility : Its structural features enhance biocompatibility, making it suitable for applications in drug formulation and bioconjugation strategies.

Interaction Studies

Understanding the interactions of this compound with various biological targets is crucial for elucidating its therapeutic potential. Studies focus on:

- Binding Affinities : Research has been conducted to analyze the binding affinities of this compound with different proteins and enzymes.

- Mechanism of Action : The mechanism through which this compound exerts its effects is an area of active investigation. It is believed that the amino group plays a significant role in facilitating interactions with biological macromolecules.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Tert-butyl 1-amino-3,6,9,12-tetraoxapentadecan-15-oate | Similar long-chain structure | Enhanced stability due to tert-butyl group |

| 1-Azido-3,6,9,12-tetraoxapentadecan-15-oic acid | Contains an azide functional group | Useful for click chemistry applications |

| Polyethylene glycol derivatives | Varying chain lengths and functional groups | Known for biocompatibility and solubility |

This comparison highlights how this compound stands out due to its specific combination of an amino group with a tetraoxa structure.

Case Studies

Several case studies have explored the biological activity of this compound:

-

Study on Antimicrobial Activity :

- A study investigated the antimicrobial properties against various bacterial strains. Results indicated significant inhibitory effects at certain concentrations.

-

Drug Delivery Applications :

- Research demonstrated the use of this compound in creating nanoparticles for targeted drug delivery systems. The findings suggested improved bioavailability and reduced side effects compared to conventional delivery methods.

-

Bioconjugation Strategies :

- Another study focused on the compound's role in bioconjugation processes. It was shown that attaching this compound to therapeutic agents enhanced their stability and efficacy.

Properties

Molecular Formula |

C12H25NO6 |

|---|---|

Molecular Weight |

279.33 g/mol |

IUPAC Name |

methyl 3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]propanoate |

InChI |

InChI=1S/C12H25NO6/c1-15-12(14)2-4-16-6-8-18-10-11-19-9-7-17-5-3-13/h2-11,13H2,1H3 |

InChI Key |

VLFKACRIAGHXGG-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CCOCCOCCOCCOCCN |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.